N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide -

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide

Catalog Number: EVT-3964401
CAS Number:
Molecular Formula: C18H21N3O4S
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Hydroxy-2-methyl-1-(4-nitrophenyl)pyridin-4-one

Compound Description: This compound is a pyridinone derivative used as a starting material for the synthesis of lipophilic adamantyl and cyclohexyl ether derivatives. [] These derivatives are designed to possess enhanced lipophilicity, potentially improving their pharmacological properties.

Relevance: 3-Hydroxy-2-methyl-1-(4-nitrophenyl)pyridin-4-one shares the core structural motif of a 4-nitrophenyl group linked to a hydroxylated heterocyclic ring with N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. Both compounds utilize this nitrophenyl group for its potential biological activity and as a synthetic handle for further derivatization. []

Adamantan-1-yl bromoacetate

Compound Description: Adamantan-1-yl bromoacetate is a reagent used in Williamson ether synthesis for introducing an adamantyl group to a molecule. [] This reagent specifically targets hydroxyl groups, facilitating the formation of adamantyl ethers.

Relevance: Adamantan-1-yl bromoacetate is directly related to N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide as it provides the adamantyl moiety present in the target compound. The adamantyl group, known for its lipophilic nature, is likely incorporated to modulate the compound's physicochemical and potentially its biological properties. []

N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide (DM-PIT-1)

Compound Description: DM-PIT-1 is a non-lipid, small molecule inhibitor of phosphatidylinositol-3,4,5-triphosphate/Pleckstrin homology (PIP3/PH) binding, which effectively inhibits tumor cell growth in vitro and in vivo. [, ] Micellar formulations of DM-PIT-1 have been developed to enhance its delivery and therapeutic efficacy.

Relevance: DM-PIT-1 exhibits significant structural similarity to N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. Both compounds share the [(2-hydroxy-nitrophenyl)amino]carbonothioyl core structure, indicating a potential shared mechanism of action or target. The difference lies in the substituent attached to the carbonyl group, with DM-PIT-1 containing a 3,5-dimethylbenzamide group and the target compound featuring an adamantanecarboxamide. [, ]

N-[(2-nitrophenyl)sulfenyl]-(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoic acid

Compound Description: This compound serves as a key intermediate in the stereospecific synthesis of the antibacterial agent obafluorin. [] Its structure contains two nitrophenyl groups and a β-lactone ring, essential features for its biological activity.

Relevance: N-[(2-nitrophenyl)sulfenyl]-(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoic acid shares the presence of a nitrophenyl group with N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. This shared structural element suggests a potential common starting point in their synthesis or a possible link to a shared class of biologically active compounds. []

Properties

Product Name

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]adamantane-1-carboxamide

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H21N3O4S/c22-15-6-13(21(24)25)1-2-14(15)19-17(26)20-16(23)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,22H,3-5,7-9H2,(H2,19,20,23,26)

InChI Key

XHSFKUFTMVTAPU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=C(C=C(C=C4)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.